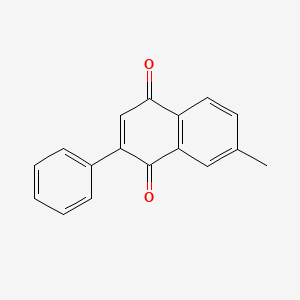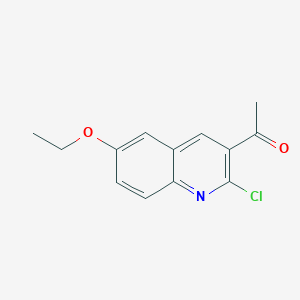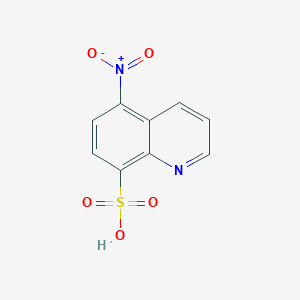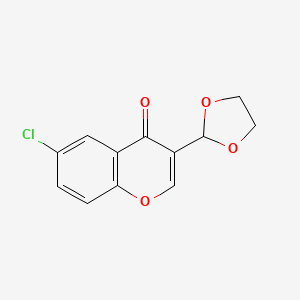![molecular formula C13H14N2O3 B11864152 1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- CAS No. 62260-77-9](/img/structure/B11864152.png)
1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-2-azaspiro[44]non-2-ene, 4-nitro-3-phenyl- is a chemical compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method includes the use of phosphine-catalyzed [4+1] annulation of electron-deficient 1,3-dienes or 1,3-azadienes with maleimides under mild conditions . This method provides a convenient and efficient route to construct the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, similar compounds have been shown to inhibit angiogenesis by blocking the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione: Known for its angiogenesis inhibitory properties.
2-Azaspiro[3.4]octane: Synthesized through annulation strategies and used in various chemical applications.
1,7-Diazaspiro[4.4]nonene: Constructed through phosphine-catalyzed annulation and used in chemical research.
Uniqueness
1-Oxa-2-azaspiro[44]non-2-ene, 4-nitro-3-phenyl- is unique due to its specific structural features, including the presence of a nitro group and a phenyl ring
Propriétés
Numéro CAS |
62260-77-9 |
|---|---|
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
4-nitro-3-phenyl-1-oxa-2-azaspiro[4.4]non-2-ene |
InChI |
InChI=1S/C13H14N2O3/c16-15(17)12-11(10-6-2-1-3-7-10)14-18-13(12)8-4-5-9-13/h1-3,6-7,12H,4-5,8-9H2 |
Clé InChI |
OQWKAGHUBLTOQM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C(C(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11864069.png)




![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)





![Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11864148.png)

![N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide](/img/structure/B11864161.png)
